3-Amino-4-(3,5-dibromophenyl)butyric Acid
Description
3-Amino-4-(3,5-dibromophenyl)butyric Acid is a halogenated β-amino acid derivative featuring a butyric acid backbone substituted with an amino group and a 3,5-dibromophenyl aromatic ring. These compounds are typically used as intermediates in organic synthesis, peptide modification, and drug discovery due to their ability to modulate steric, electronic, and lipophilic properties .
Properties
Molecular Formula |
C10H11Br2NO2 |
|---|---|
Molecular Weight |
337.01 g/mol |
IUPAC Name |
3-amino-4-(3,5-dibromophenyl)butanoic acid |
InChI |
InChI=1S/C10H11Br2NO2/c11-7-1-6(2-8(12)4-7)3-9(13)5-10(14)15/h1-2,4,9H,3,5,13H2,(H,14,15) |
InChI Key |
BBDUXXFFMSHTKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)CC(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Amino-4-(3,5-dibromophenyl)butyric acid involves several steps. One common method includes the reaction of 3,5-dibromobenzaldehyde with nitromethane to form 3,5-dibromo-β-nitrostyrene. This intermediate is then reduced to 3,5-dibromo-β-aminostyrene, which undergoes a Michael addition with acrylonitrile to yield 3-Amino-4-(3,5-dibromophenyl)butyric acid . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time.
Chemical Reactions Analysis
3-Amino-4-(3,5-dibromophenyl)butyric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the dibromo groups to bromine or hydrogen atoms using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Scientific Research Applications
3-Amino-4-(3,5-dibromophenyl)butyric acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use this compound to investigate its effects on biological systems, including enzyme inhibition and receptor binding.
Industry: This compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Amino-4-(3,5-dibromophenyl)butyric acid involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the dibromophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The 3,5-dibromophenyl substitution distinguishes this compound from closely related analogs. Below is a detailed comparison based on substituent effects, physicochemical properties, and applications.
Structural and Electronic Differences
- Halogen Substituents: 3,5-Dibromophenyl: Bromine’s large atomic radius (1.85 Å) and high polarizability enhance lipophilicity and steric bulk compared to smaller halogens like chlorine (1.75 Å) or fluorine (1.47 Å). Bromine’s moderate electronegativity (2.96) also introduces electron-withdrawing effects, influencing aromatic ring reactivity . 3,5-Bis(trifluoromethyl)phenyl (CAS 1391230-73-1): Trifluoromethyl groups (-CF₃) are strongly electron-withdrawing (σm = 0.43) and highly lipophilic, often improving bioavailability and resistance to oxidative degradation . 3,5-Difluorophenyl (F5000): Fluorine’s small size and high electronegativity (3.98) reduce steric hindrance while enhancing metabolic stability, making fluorinated analogs common in peptide therapeutics .
Biological Activity
3-Amino-4-(3,5-dibromophenyl)butyric acid is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an amino group, a butyric acid moiety, and a dibromophenyl group. Its molecular formula is CHBrN O, with a molecular weight of approximately 320.02 g/mol. The presence of both the amino and dibromophenyl groups enhances its chemical reactivity and biological activity compared to structurally similar compounds.
Biological Activities
Research indicates that 3-Amino-4-(3,5-dibromophenyl)butyric acid exhibits several biological activities:
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, which is critical in various pathological conditions.
- Neuroprotective Properties : It may interact with GABA transporters, influencing neurotransmission and providing therapeutic effects in neuropathic pain models .
- Antimicrobial Activity : Preliminary studies suggest it possesses antibacterial properties against various pathogens.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anti-inflammatory | Reduces inflammatory markers in vitro | |
| Neuroprotective | Modulates GABA transporter activity | |
| Antimicrobial | Exhibits activity against bacterial strains |
The mechanisms underlying the biological activities of 3-Amino-4-(3,5-dibromophenyl)butyric acid are still being elucidated. However, it is believed that:
- GABA Transport Modulation : The compound may inhibit GABA uptake through interaction with specific GABA transporters (mGAT1 and mGAT4), which are crucial for maintaining inhibitory neurotransmission .
- Cellular Interaction : Interaction studies have demonstrated that the compound engages with various biomolecules, which may be essential for its anti-inflammatory and neuroprotective effects.
Case Studies and Research Findings
Recent studies have highlighted the potential of 3-Amino-4-(3,5-dibromophenyl)butyric acid in preclinical models:
- Neuropathic Pain Models : In vivo experiments indicated that this compound exhibits antinociceptive properties in rodent models of neuropathic pain, suggesting its potential as a therapeutic agent for pain management .
- Microbial Inhibition Studies : The compound's antimicrobial efficacy was assessed against common bacterial strains, showing promising results comparable to established antibiotics.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 3-Amino-4-(3,5-dibromophenyl)butyric acid, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Amino-4-(4-bromophenyl)butyric acid | CHBrNO | Contains a single bromine substituent |
| 3-Amino-4-(2-bromophenyl)butyric acid | CHBrNO | Bromine at a different position on the phenyl ring |
| 3-Amino-4-(3,5-dichlorophenyl)butyric acid | CHClNO | Contains chlorine instead of bromine |
The dual bromination on the phenyl ring in 3-Amino-4-(3,5-dibromophenyl)butyric acid is hypothesized to enhance its reactivity and biological activity compared to other derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
